7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-amino-2-ethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10-12-8-5-6(11)3-4-7(8)9(13)15-10/h3-5H,2,11H2,1H3 |
InChI Key |
IDPFNMHCMKYVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC(=C2)N)C(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Amino 2 Ethoxy 4h 3,1 Benzoxazin 4 One and Analogous Structures
Strategies for Constructing the 4H-3,1-Benzoxazin-4-one Ring System
The construction of the 4H-3,1-benzoxazin-4-one ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this versatile scaffold. uomosul.edu.iqnih.gov These strategies often utilize readily available precursors and offer various pathways to introduce diverse substituents onto the benzoxazinone (B8607429) core.
Cyclocondensation Reactions of Anthranilic Acids and Derivatives
Cyclocondensation reactions involving anthranilic acids and their derivatives are among the most common and effective methods for synthesizing 4H-3,1-benzoxazin-4-ones. uomosul.edu.iqwikipedia.org Anthranilic acid, with its ortho-amino and carboxylic acid functionalities, provides a versatile starting point for the formation of the fused heterocyclic ring. wikipedia.orgresearchgate.net
The reaction of anthranilic acids with orthoesters represents a direct and efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones. nih.govrsc.org This acid-catalyzed condensation proceeds through the formation of an iminium intermediate, followed by cyclization and elimination of ethanol (B145695) to yield the final benzoxazinone product. nih.gov The reaction can be performed under both thermal and microwave-assisted conditions, with the latter often providing improved yields and shorter reaction times. nih.govrsc.org
The substrate scope is generally broad, accommodating various substituted anthranilic acids. For instance, the reaction between anthranilic acid and triethyl orthobenzoate under thermal conditions for an extended period yields the corresponding 4H-benzoxazine-4-one. nih.gov However, shorter reaction times may result in the formation of a dihydro intermediate. nih.gov The use of different orthoesters, such as triethyl orthobutyrate, can sometimes lead to an inseparable mixture of the benzoxazinone and the dihydro product. nih.gov
Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones via Reaction with Orthoesters
| Anthranilic Acid Derivative | Orthoester | Conditions | Product | Reference |
| Anthranilic acid | Triethyl orthobenzoate | Thermal, 48h | 2-Phenyl-4H-3,1-benzoxazin-4-one | nih.gov |
| Anthranilic acid | Triethyl orthobenzoate | Thermal, 24h | Dihydro intermediate | nih.gov |
| Anthranilic acid | Triethyl orthobutyrate | Thermal | Mixture of benzoxazinone and dihydro product | nih.gov |
A widely employed and versatile method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid with acid chlorides or anhydrides, followed by cyclodehydration. researchgate.netuomosul.edu.iqsemanticscholar.org Typically, the reaction is carried out by treating anthranilic acid with two equivalents of an acid chloride in a solvent like pyridine. uomosul.edu.iqnih.gov The first equivalent acylates the amino group to form an N-acylanthranilic acid intermediate, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride (B1165640). Subsequent cyclization with the loss of an acid molecule affords the benzoxazinone ring. uomosul.edu.iq
Alternatively, N-acylanthranilic acids can be directly cyclized using dehydrating agents such as acetic anhydride. uomosul.edu.iqresearchgate.netresearchgate.net This approach is effective for a variety of N-acyl groups, leading to a diverse range of 2-substituted benzoxazinones. uomosul.edu.iq Cyanuric chloride has also been reported as an effective reagent for the cyclodehydration of N-aroylanthranilic acids. semanticscholar.orgmdpi.com
Table 2: Examples of Acylation-Cyclization Reactions
| Anthranilic Acid Derivative | Acylating Agent | Cyclizing Agent/Conditions | Product | Reference |
| Anthranilic acid | Benzoyl chloride (2 equiv.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqnih.gov |
| N-Acylanthranilic acids | - | Acetic anhydride, reflux | 2-Substituted-4H-3,1-benzoxazin-4-ones | uomosul.edu.iq |
| N-Benzoylanthranilic acid | - | Cyanuric chloride, triethylamine, toluene (B28343) (reflux) | 2-Phenyl-4H-3,1-benzoxazin-4-one | semanticscholar.org |
| 4-Nitroanthranilic acid | Various benzoyl chlorides | Pyridine | 7-Nitro-2-aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-ones | nih.gov |
| Anthranilic acid | Various substituted benzoyl chlorides | Triethylamine, chloroform | 2-Substituted benzoxazinones | nih.gov |
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including 4H-3,1-benzoxazin-4-ones. rsc.orgnih.gov Palladium-catalyzed carbonylative cyclization of N-(o-bromoaryl)amides offers a modern and efficient route to these compounds. researchgate.netorganic-chemistry.org This methodology often utilizes carbon monoxide (CO) gas or a CO surrogate, such as benzene-1,3,5-triyl triformate (TFBen), to introduce the carbonyl group required for ring closure. researchgate.net These reactions are advantageous due to their potential for high atom economy and functional group tolerance. organic-chemistry.org
For example, a palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides provides a general and powerful method for constructing 2-arylbenzoxazinones with good yields and easy recyclability of the catalyst. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides. umich.edu
Oxidative cyclization methods provide an alternative pathway to the 4H-3,1-benzoxazin-4-one ring system. These reactions often proceed under mild conditions and utilize readily available oxidizing agents. For instance, iodine can catalyze the condensation and cyclization of anthranilic acids and aryl aldehydes to afford 2-arylbenzoxazin-4-ones. nih.gov
Manganese dioxide (MnO₂) has also been employed as an effective oxidant for the intramolecular C-O cyclization of ortho-functionalized anthranilic acids. nih.gov This method, however, has been reported to give poor to moderate yields in some cases. nih.gov Hypervalent iodine(III) reagents can also mediate cross-dehydrogenative coupling for direct C-O bond formation to access dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov
To enhance reaction rates, improve yields, and promote greener synthetic protocols, microwave irradiation and ultrasound have been successfully applied to the synthesis of 4H-3,1-benzoxazin-4-ones. tsijournals.comresearchgate.netmdpi.com Microwave-assisted synthesis has been shown to significantly shorten reaction times for the condensation of anthranilic acids with orthoesters and the cyclization of N-acylaminobenzoic acids with acetic anhydride. nih.govrsc.orgresearchgate.net
For example, a facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo uomosul.edu.iqnih.govoxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina (B75360) support, resulting in excellent yields. tsijournals.com Similarly, ultrasound irradiation has been utilized in the condensation of anthranilic acids with aryl aldehydes in the presence of acetic anhydride to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov
Annulation Approaches from Functionalized Amides
Annulation, or ring-forming, reactions starting from appropriately functionalized amides represent a versatile strategy for the synthesis of the 4H-3,1-benzoxazin-4-one core. These methods often involve the intramolecular cyclization of an amide derivative where the ortho position of an aromatic ring is suitably substituted to participate in ring closure.
One notable approach involves the transition-metal-catalyzed C-H activation of N-aryl amides. For instance, a rhodium(III)-catalyzed cascade reaction between anthranilic acids (acting as the amide precursor through in situ double amidation) and dioxazolones can be employed to construct 2,5-disubstituted benzoxazin-4-ones. mdpi.com In this process, the carboxylic acid group of the anthranilic acid directs the C-H activation, leading to a double amidation followed by a dehydrative annulation to yield the final benzoxazinone product. mdpi.com
Another strategy utilizes cobalt-catalyzed C-H activation. A one-step synthesis of 4H-3,1-benzoxazin-4-ones can be achieved through the annulation of Weinreb amides with 1,4,2-dioxazol-5-ones. researchgate.net This method is advantageous as it proceeds under base-free conditions and demonstrates good functional group tolerance. acs.org Similarly, Cp*Co(III)-catalyzed C-H activation and [3+3] annulation between sulfoxonium ylides and dioxazolones provides a direct route to benzoxazinones. researchgate.netacs.org
Furthermore, palladium-catalyzed carbonylation of N-(ortho-bromoaryl)amides using paraformaldehyde as a carbon monoxide source presents a convenient method for synthesizing substituted benzoxazinones. researchgate.net This approach is significant as it utilizes an inexpensive and stable carbonyl source. researchgate.net
| Starting Materials | Catalyst/Reagent | Key Features |
| Anthranilic Acids and Dioxazolones | Rh(III) catalyst | Carboxylic acid as directing group, double amidation, dehydrative annulation. mdpi.com |
| Weinreb Amides and 1,4,2-Dioxazol-5-ones | Co(III) catalyst | One-step synthesis, base-free conditions, good functional group tolerance. researchgate.net |
| Sulfoxonium Ylides and Dioxazolones | Cp*Co(III) catalyst | Direct synthesis via [3+3] annulation. researchgate.netacs.org |
| N-(ortho-bromoaryl)amides | Palladium catalyst, Paraformaldehyde | Use of an inexpensive and stable CO source. researchgate.net |
Synthetic Routes Utilizing Isatoic Anhydride as a Precursor
Isatoic anhydride is a readily available and highly reactive precursor for the synthesis of a variety of heterocyclic compounds, including 4H-3,1-benzoxazin-4-ones. nih.govwikipedia.org Its utility stems from the presence of two electrophilic carbonyl groups which can react with a range of nucleophiles. nih.gov
The reaction of isatoic anhydride with various reagents can lead to the formation of the benzoxazinone ring system. For example, a deoxygenative amination of functionalized isatoic anhydride with tertiary amines, promoted by triphenylphosphine-iodine (Ph3P-I2) under sonochemical conditions, can afford 2-aminobenzoxazin-4-ones. nih.gov
Isatoic anhydride can be prepared by the reaction of anthranilic acid with phosgene. wikipedia.org This precursor can then undergo various transformations. For instance, alcoholysis of isatoic anhydride yields the corresponding anthranilic acid ester, which can be a starting point for further cyclization reactions. wikipedia.org
| Reactant with Isatoic Anhydride | Promoter/Conditions | Product Type |
| Tertiary Amines | Ph3P-I2, Sonochemistry | 2-Aminobenzoxazin-4-ones nih.gov |
| Alcohols | N/A | Anthranilic Acid Esters wikipedia.org |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govscielo.org.mx
While specific MCRs for the direct synthesis of 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one are not extensively detailed in the provided search results, the principles of MCRs can be applied to the synthesis of related heterocyclic systems like 2-amino-4H-pyrans. scielo.org.mx For instance, a three-component reaction of an aldehyde, malononitrile, and ethyl acetoacetate (B1235776) can yield highly functionalized 4H-pyrans. scielo.org.mx This suggests the potential for developing novel MCRs for the construction of the benzoxazinone scaffold.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized to synthesize tetrazole derivatives, highlighting the power of this approach in heterocycle synthesis. nih.gov The development of an analogous MCR for this compound would represent a significant advancement in the field.
Targeted Functionalization and Derivatization of the Benzoxazinone Scaffold
Regioselective Introduction of the 7-Amino Group
The regioselective introduction of an amino group at the 7-position of the benzoxazinone ring is a crucial step in the synthesis of the target compound. This can be achieved through various methods, often starting with a precursor that already contains a nitro group at the desired position, which is subsequently reduced to an amino group.
For example, the synthesis of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one can be accomplished by reacting 4-nitroanthranilic acid with benzoyl chloride. researchgate.net The nitro group can then be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media. This two-step process ensures the regioselective placement of the amino group at the C7 position.
Another approach involves the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones by condensing α-keto-acids with 2-amino-5-dimethylaminophenol. researchgate.net This method directly incorporates the amino functionality at the desired position through the choice of the starting aminophenol.
| Method | Starting Materials | Key Steps |
| Nitration and Reduction | Anthranilic acid, Nitrating agent, Reducing agent | 1. Nitration of the aromatic ring. 2. Cyclization to form the benzoxazinone. 3. Reduction of the nitro group to an amino group. researchgate.net |
| Condensation with Aminophenol | α-keto-acids, 2-amino-5-dimethylaminophenol | Direct condensation to form the 7-amino substituted benzoxazinone. researchgate.net |
Methods for Ethoxy Group Incorporation at the 2-Position
The incorporation of an ethoxy group at the 2-position of the 4H-3,1-benzoxazin-4-one scaffold is a key structural feature of the target molecule. This can be achieved through several synthetic routes.
One common method involves the reaction of anthranilic acid derivatives with orthoesters. For instance, the acid-catalyzed reaction of anthranilic acids with triethyl orthoformate can lead to the formation of 2-ethoxy-4H-3,1-benzoxazin-4-ones. nih.gov In some cases, the reaction may yield the dihydro intermediate, (±)-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-one, especially if the final elimination of ethanol is difficult. nih.gov
The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards various nucleophiles has been studied extensively, indicating its utility as a precursor for a wide range of quinazolinone derivatives. nih.goviiste.orgresearchgate.net For example, its reaction with nitrogen nucleophiles like ethanolamine (B43304) or aromatic amines leads to ring-opening followed by cyclization to form substituted quinazolinones. nih.govresearchgate.net
| Reagent | Conditions | Product/Intermediate |
| Triethyl orthoformate | Acid catalyst, Thermal or Microwave | 2-Ethoxy-4H-3,1-benzoxazin-4-one or (±)-2-Ethoxy-1,2-dihydro-4H-benzoxazine-4-one nih.gov |
| Guanidinium chloride | Dehydrocyclization agent | 2-Ethoxy-(4H)-3,1-benzoxazine-4-ones researchgate.net |
N-Directed Ortho-Functionalization via C-H Activation
The 4H-3,1-benzoxazin-4-one scaffold can act as an excellent directing group for the ortho-functionalization of attached aryl substituents via C-H activation. nih.govmdpi.com This strategy allows for the selective introduction of various functional groups at the position ortho to the point of attachment to the benzoxazinone ring, which is a powerful tool for creating diverse analogs. nih.govdntb.gov.ua
The nitrogen atom within the benzoxazinone ring can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to the C-H bonds of the ortho position of a 2-aryl substituent. nih.gov This directed C-H activation enables a variety of transformations, including arylation, alkylation, and amination.
| Type of Functionalization | Catalyst System | Key Feature |
| Ortho-arylation | Transition metal catalyst (e.g., Pd, Rh) | Direct introduction of an aryl group at the ortho position of a 2-aryl substituent. nih.gov |
| Ortho-alkylation | Transition metal catalyst | Direct introduction of an alkyl group at the ortho position of a 2-aryl substituent. nih.gov |
| Ortho-amination | Transition metal catalyst | Direct introduction of an amino group at the ortho position of a 2-aryl substituent. mdpi.com |
Stereoselective and Asymmetric Catalytic Approaches for Chiral Benzoxazinone Derivatives
The synthesis of enantiomerically pure benzoxazinone derivatives is of significant interest due to their prevalence in biologically active molecules. acs.orgnih.gov Asymmetric catalysis offers the most efficient means to access these chiral structures, providing high levels of stereocontrol. researchgate.net Methodologies such as asymmetric hydrogenation, allylation, and cycloaddition have been developed to construct chiral centers within the benzoxazinone framework with excellent enantioselectivity. rsc.orgacs.org
Vinyl- and alkynyl-substituted benzoxazinones are versatile precursors that can generate zwitterionic intermediates in the presence of catalysts. nih.gov These reactive species are efficiently trapped in asymmetric cycloaddition reactions to construct a variety of chiral aza-heterocycles. researchgate.net The benzoxazinone moiety acts as a powerful dipole precursor in these transformations. researchgate.net
Catalytic asymmetric [4+2] cycloadditions, for instance, utilize vinyl benzoxazinones which react with various partners to form complex chiral products. researchgate.net The formation of a zwitterionic intermediate is a key step in the proposed mechanism for many of these cycloadditions. mdpi.comresearchgate.net The stereochemical outcome of the reaction is controlled by the chiral catalyst, which orchestrates the approach of the reactants and the subsequent ring-closing step of the intermediate. This strategy has expanded the utility of benzoxazinones as building blocks for complex, stereochemically rich heterocyclic systems. nih.govresearchgate.net
The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. Several powerful chiral ligand-controlled transformations have been developed for the synthesis of chiral benzoxazinone derivatives.
Iridium-catalyzed asymmetric hydrogenation is a highly effective method for the reduction of exocyclic C=C bonds in 2-alkylidene 1,4-benzoxazin-3-ones or the endocyclic C=N bond in benzoxazinones. rsc.orgsci-hub.se Catalytic systems employing chiral iridium complexes with ligands such as N-methylated ZhaoPhos or iPr-BiphPHOX deliver the corresponding chiral saturated benzoxazinones in excellent yields (up to 99%) and with outstanding enantioselectivities (up to >99% ee). rsc.orgsci-hub.se The addition of a strong Brønsted acid cocatalyst can significantly improve both reactivity and enantioselectivity in some systems. rsc.org
Iridium-catalyzed intramolecular asymmetric allylation has been used in a kinetic resolution process of racemic vinyl benzoxazinones. acs.orgnih.gov This method allows for the separation of enantiomers by selectively catalyzing the allylation of one enantiomer, furnishing both chiral benzoxazinones and chiral 4H-3,1-benzoxazines with high selectivity. acs.orgnih.gov
Palladium-catalyzed asymmetric reactions have also been developed. For example, a chiral oxalamide phosphine (B1218219) (COAP)-Pd catalyst has been used in an asymmetric cascade formal [4+1] annulation between racemic vinyl benzoxazinones and N-tosylhydrazone sodium salts. researchgate.net These ligand-controlled approaches provide reliable access to a wide array of chiral benzoxazinone-containing molecules.
| Transformation | Metal/Ligand System | Substrate Type | Key Features | Enantioselectivity (ee) | Ref. |
| Asymmetric Hydrogenation | Ir / N-methylated ZhaoPhos L5 | Benzoxazinones | High efficiency, requires Brønsted acid cocatalyst. | 91–>99% | rsc.org |
| Asymmetric Hydrogenation | Ir / iPr-BiphPHOX | 2-Alkylidene 1,4-benzoxazin-3-ones | Good functional group compatibility; scalable. | up to 99% | sci-hub.se |
| Asymmetric Allylation (KR) | Ir-catalyzed | Racemic vinyl benzoxazinones | Kinetic resolution (KR) process providing two chiral products. | High (s factor up to 170) | acs.orgnih.gov |
| Asymmetric [4+1] Annulation | Pd / Chiral oxalamide phosphine (COAP) | Racemic vinyl benzoxazinones | Asymmetric cascade reaction. | - | researchgate.net |
| Asymmetric Reduction | Urea-based transfer catalyst | Benzoxazinones | Biomimetic approach with chiral NAD(P)H models. | Excellent | rsc.org |
Fundamental Reactivity and Reaction Mechanisms of 4h 3,1 Benzoxazin 4 One Systems
Nucleophilic Reactivity of the Benzoxazinone (B8607429) Ring
The primary mode of reactivity for the 4H-3,1-benzoxazin-4-one ring system is its interaction with nucleophiles. Nucleophilic attack typically occurs at the C4 carbonyl carbon, leading to the opening of the heterocyclic ring. This initial step is often followed by a subsequent intramolecular cyclization, providing a versatile route to other fused heterocyclic systems, most notably quinazolinones. nih.goviiste.orgresearchgate.net
Nitrogen-based nucleophiles readily react with the benzoxazinone core, leading to a variety of important chemical transformations. The reaction pathway generally involves the nucleophilic addition of the nitrogen atom to the C4-carbonyl, which results in the cleavage of the O1-C2 acyl bond and opening of the oxazinone ring. uomosul.edu.iqnih.gov
Amines : Primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, react with 2-substituted-4H-3,1-benzoxazin-4-ones to yield the corresponding 2-amido-N-substituted benzamides or, more commonly, undergo subsequent cyclization to form 3-substituted-4(3H)-quinazolinones. iiste.orgresearchgate.netchiet.edu.eg For instance, the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various aromatic amines in boiling ethanol (B145695) leads to the formation of 2-ethoxycarbonylamino-N-arylbenzamides. nih.gov
Hydrazides : Carboxylic acid hydrazides and hydrazine hydrate are potent nucleophiles that react with the benzoxazinone ring to produce 3-amino-4(3H)-quinazolinones or related systems. uomosul.edu.iqresearchgate.netnih.gov The reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with hydrazine, phenylhydrazine, and acid hydrazides results in an addition reaction with ring opening to yield oxalamidrazone derivatives. nih.gov
Amino Acids : The reaction with amino acids proceeds similarly, with the amino group acting as the nucleophile to open the ring, leading to the formation of N-substituted benzamide derivatives which can be cyclized into quinazolinones bearing an amino acid moiety. nih.goviiste.org
The following table summarizes representative reactions of a 2-ethoxy-4H-3,1-benzoxazin-4-one with nitrogen nucleophiles.
| Nucleophile | Reagent | Product Type | Reference |
| Aromatic Amine | p-Toluidine | 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide | nih.gov |
| Hydrazide | Benzoic acid hydrazide | 2-(3-Ethoxy-5-phenyl-4H-1,2,4-triazolo-4-yl)benzoic acid | nih.gov |
| Amino Acid | D,L-Alanine | 2-(2-Ethoxy-4-oxo-4H-quinazolin-3-yl)propanoic acid | nih.gov |
| Heterocyclic Amine | 2-Aminothiazole | Substituted Quinazolinone | uomosul.edu.iq |
Sulfur nucleophiles also participate in ring-opening reactions with the benzoxazinone system. The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been specifically investigated with the sulfur-containing amino acid L-cysteine. nih.govresearchgate.net The reaction proceeds via nucleophilic attack by the thiol group, leading to the formation of a thiazine derivative through ring opening and subsequent recyclization. Other sulfur nucleophiles, such as thiosemicarbazide, react similarly to their nitrogen-based semicarbazide counterparts, yielding triazolo-quinazoline derivatives. chiet.edu.egraco.cat Additionally, treatment with strong thiolating agents like phosphorus pentasulfide can convert the C4-carbonyl into a thiocarbonyl, forming 4H-3,1-benzothiazine-4-thione derivatives. uomosul.edu.iq
In the course of the heterocyclic ring opening by nucleophiles, the formation of an amidine salt intermediate has been proposed as a key mechanistic step. nih.govresearchgate.net This hypothesis suggests that the initial nucleophilic attack at the C4 position leads to a tetrahedral intermediate. Subsequent ring opening could then form an N-acyl-anthranilate derivative. In the presence of a second molecule of the nucleophile (such as an amine), this intermediate could be converted into a stable amidine salt before the final cyclization or hydrolysis step occurs. This mechanism helps to explain the observed products and the influence of reaction conditions, such as the solvent, on the outcome of the reaction. nih.gov
Cycloaddition Reaction Pathways and Their Utility
Beyond nucleophilic substitution, 4H-3,1-benzoxazin-4-one derivatives, particularly those bearing vinyl or alkynyl substituents at the C2 position, are valuable precursors for various cycloaddition reactions. These reactions leverage the ability of the benzoxazinone system to form zwitterionic dipolar intermediates, which can then be trapped by various dipolarophiles or dienophiles to construct complex polycyclic and heterocyclic frameworks. nih.gov
Vinyl- and alkynyl-substituted benzoxazinones are effectively employed in catalytic asymmetric [4+1], [4+2], and [4+3] dipolar cycloadditions for the synthesis of aza-heterocycles. nih.gov These reactions often utilize transition metal catalysts, such as palladium, to facilitate the formation of the key zwitterionic intermediate. researchgate.netrsc.org
[4+1] Cycloadditions : In these reactions, the benzoxazinone-derived 1,4-dipole reacts with a one-atom component. For example, the enantioselective [4+1] annulation of vinyl benzoxazinone with sulfur ylides has been achieved using a palladium catalyst. researchgate.net
[4+2] Cycloadditions : These Diels-Alder-type reactions involve the 1,4-dipole reacting with a two-atom component, such as an alkene or alkyne. An Ag-catalyzed intermolecular [4+2]-cycloaddition strategy has been used to access 2-alkenyl benzoxazine-4-ones from isatoic anhydrides and cyclopropenones. nih.gov Asymmetric [4+2] cycloadditions of vinyl benzoxazinones with N-acylpyrazoles have also been developed using a cooperative Pd/Co catalysis system to produce chiral tetrahydroquinolines. rsc.org
[4+3] Cycloadditions : This pathway provides a powerful method for constructing seven-membered rings, which are often challenging to synthesize. wikipedia.org Palladium-catalyzed asymmetric [4+3] cycloadditions between vinyl benzoxazinones (acting as 1,4-dipoles) and various three-atom synthons have been developed to produce functionalized benzo[b]azepines. researchgate.netresearchgate.net
The following table provides an overview of the cycloaddition pathways involving benzoxazinone-derived dipoles.
| Cycloaddition Type | Dipolarophile/Synthons | Resulting Heterocycle | Catalyst System (Example) | Reference |
| [4+1] | Sulfur Ylides | Aza-heterocycles | Pd(PPh₃)₄/NHC | researchgate.net |
| [4+2] | N-Acylpyrazoles | Chiral Tetrahydroquinolines | Pd/Co Cooperative System | rsc.org |
| [4+2] | Cyclopropenones | 2-Alkenyl Benzoxazin-4-ones | Ag-based Catalyst | nih.gov |
| [4+3] | Indene-2-carbaldehydes | Functionalized Benzo[b]azepines | Palladium/Chiral Ligand | researchgate.net |
Annulation, or ring-forming, reactions represent another significant application of benzoxazinone chemistry for the synthesis of fused heterocycles. These reactions can involve either the formation of the benzoxazinone ring itself or the use of a pre-formed benzoxazinone as a building block for further annulation. For example, the [4+2] annulation of anthranilic acid is a common strategy for constructing the initial benzoxazinone framework. researchgate.net Furthermore, a regiospecific carbonyl oxygen-directed annulation of 2-arylbenzoxazin-4-ones with alkynes has been shown to produce annulated products, demonstrating the utility of the benzoxazinone core in building more complex, fused polycyclic systems. nih.gov
Metal-Catalyzed Reactivity and Oxidative Coupling Mechanisms
Transition-metal catalysis has emerged as a powerful tool for the functionalization of 4H-3,1-benzoxazin-4-one systems. nih.gov Metals such as palladium, copper, and rhodium have been successfully employed to mediate a variety of transformations, including C-H activation, cross-coupling, and annulation reactions. nih.govorganic-chemistry.orgresearchgate.net These methods offer efficient and selective pathways to construct complex molecules from simple benzoxazinone precursors.
Oxidative coupling reactions, in particular, represent a significant advancement in this field. These reactions often proceed via a C-H activation mechanism, where the metal catalyst selectively functionalizes a specific C-H bond, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net The benzoxazinone core itself can act as a native directing group in these transformations, guiding the catalyst to a specific position and ensuring high regioselectivity. nih.govresearchgate.net
Palladium catalysts are exceptionally versatile in mediating reactions on the 4H-3,1-benzoxazin-4-one framework. researchgate.netorganic-chemistry.org C-H activation and decarboxylative coupling are two prominent examples of palladium-catalyzed transformations that have been extensively studied.
C-H Activation: The nitrogen atom within the benzoxazinone ring can serve as an effective directing group, facilitating the regioselective functionalization of C-H bonds, particularly at the ortho position. researchgate.net The general mechanism for these reactions involves the coordination of the palladium catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate can then react with a variety of coupling partners. The catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) process, where an oxidant is required to regenerate the active catalyst. researchgate.net This strategy has been employed for various transformations, including acyloxylation and halogenation, providing a direct route to functionalized benzoxazinone derivatives. researchgate.net
Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling reactions utilize carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct. researchgate.netnsf.gov In the context of benzoxazinone synthesis and functionalization, this strategy offers an alternative to traditional cross-coupling methods that often require pre-functionalized substrates like organohalides. nih.gov For instance, the decarboxylative acylation of 4H-benzo[d] nih.govnih.govoxazin-4-one derivatives with α-oxo carboxylic acids proceeds via a preferential cyclic imine-N-directed aryl C-H activation. researchgate.net
| Reaction Type | Catalyst System | Key Mechanistic Features | Ref. |
| C-H Acylation | Pd(OAc)₂ | N-directed C-H activation, Palladacycle formation, Decarboxylation of α-oxo acid | researchgate.net |
| Carbonylative Coupling | Pd Catalyst | Carbonylation with CO source (e.g., paraformaldehyde), Cyclization | organic-chemistry.org |
| C-N/C-C Bond Formation | Pd Catalyst | Radical-induced C-H activation, Multi-component reaction | researchgate.net |
Copper and rhodium catalysts also play a crucial role in the synthesis and functionalization of 4H-3,1-benzoxazin-4-one derivatives, offering unique reactivity profiles compared to palladium.
Copper-Catalyzed Transformations: Copper catalysts are particularly effective for synthesizing the benzoxazinone ring itself. organic-chemistry.orgnih.gov A notable method involves a copper-catalyzed tandem intramolecular C-N coupling and rearrangement process starting from substituted N-acyl-2-halobenzamides. organic-chemistry.org The proposed mechanism begins with the copper(I)-mediated activation of the substrate, followed by an intramolecular C-N coupling to form a key intermediate. This intermediate then undergoes rearrangement and ring closure to yield the final 4H-3,1-benzoxazin-4-one product. organic-chemistry.org Copper(I) iodide (CuI) has been identified as a highly effective catalyst for this transformation. organic-chemistry.org Additionally, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides another efficient route to 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.gov
Rhodium-Catalyzed Transformations: Rhodium catalysts are well-known for their ability to mediate C-H activation reactions. researchgate.netnih.gov In the context of benzoxazinone chemistry, rhodium(III) catalysts have been used for transformations like cascade dehydrative annulation. mdpi.com These reactions often proceed through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond. nih.gov This activation enables the coupling with various partners, such as alkynes and alkenes, leading to the formation of complex heterocyclic systems. researchgate.netnih.gov
| Catalyst | Reaction Type | Starting Materials | Key Mechanistic Steps | Ref. |
| Copper (CuI) | Intramolecular Cyclization | N-acyl-2-halobenzamides | C-N coupling, Rearrangement, Ring closure | organic-chemistry.orgnih.gov |
| Copper (CuCl) | Decarboxylative Coupling | α-keto acids, Anthranilic acids | Amidation, Cyclization | nih.gov |
| Rhodium (Rh(III)) | C-H Alkynylation | 4-Arylphthalazin-1(2H)-one, Alkynes | Chelation-assisted C-H activation, Annulation | researchgate.net |
Substituent Effects on Reactivity and Reaction Outcomes
The reactivity of the 4H-3,1-benzoxazin-4-one ring system and the outcome of its reactions are highly dependent on the nature and position of substituents on the aromatic ring. uomosul.edu.iq Both electronic effects (electron-donating vs. electron-withdrawing) and steric factors play a significant role in determining reaction rates, yields, and regioselectivity. nih.gov
The electronic properties of substituents can profoundly influence the reactivity of the benzoxazinone core. otterbein.eduyoutube.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the reactivity of the heterocyclic portion.
Electron-Donating Groups (EDGs): Groups such as alkyl (-Me) and alkoxy (-OMe) are considered electron-donating. nih.gov In some reactions, the presence of EDGs on the benzoxazinone ring has been observed to increase product yields. nih.gov This is attributed to the increased nucleophilicity of the aromatic ring, which can facilitate certain catalytic steps. For example, in some palladium-catalyzed reactions, substrates bearing EDGs like -Et, -tBu, and -OMe furnished products in higher yields compared to those with EWGs. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) are strong electron-withdrawing groups. nih.gov The presence of EWGs generally decreases the electron density of the aromatic ring. nih.gov In certain synthetic procedures, such as the acid-catalyzed reaction of anthranilic acids with orthoesters, EWGs on the aromatic ring favored the formation of a dihydro intermediate over the final benzoxazinone product. nih.gov This is because the lone pair of electrons on the nitrogen atom (N1), which is crucial for the final elimination step, is less available due to the electron-withdrawing effect. nih.gov Conversely, in other reactions, the presence of an EWG on the anthranilic acid starting material, such as a -NO₂ group, resulted in lower yields of the final benzoxazinone product. nih.gov
| Substituent Type | Example Groups | General Effect on Benzene (B151609) Ring | Impact on 4H-3,1-benzoxazin-4-one Reactions | Ref. |
| Electron-Donating (EDG) | -Me, -OMe, -Et | Increases electron density, Activates ring | Can increase product yields in certain catalytic reactions | nih.gov |
| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -Cl | Decreases electron density, Deactivates ring | Can favor intermediate formation or lead to lower yields depending on the reaction mechanism | nih.gov |
Steric Hindrance: The size and position of substituents can physically block the approach of reagents or catalysts to a specific reaction site. This steric hindrance can significantly impact reaction rates and yields. For instance, in some Pd-catalyzed C-H activation strategies, ortho-substitution on the benzoxazinone ring was found to be a crucial factor, with bulky groups at this position significantly lowering the product yield. nih.gov This highlights the sensitivity of the catalytic cycle to the steric environment around the reaction center.
Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the functionalization of 4H-3,1-benzoxazin-4-ones, regioselectivity is often controlled by the inherent properties of the molecule and the reaction conditions. As mentioned previously, in metal-catalyzed C-H activation, the nitrogen atom of the benzoxazinone ring acts as a powerful directing group, leading to high regioselectivity for ortho-functionalization. nih.govresearchgate.net The choice of catalyst and ligands can also fine-tune this selectivity. In reactions with nucleophiles, the attack can occur at different electrophilic centers of the benzoxazinone molecule, and the regiochemical outcome can be influenced by the nature of the nucleophile and the substituents present on the ring. researchgate.net For example, the nature of the substituent at the 2-position can dictate the binding orientation within an enzyme's active site, highlighting how substitution patterns influence intermolecular interactions. nih.gov
Advanced Spectroscopic and Analytical Characterization for Academic Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 7-chloro-2-methyl-4H-benzo[d] capes.gov.brmdpi.com-oxazin-4-one, shows characteristic signals for the aromatic protons and the methyl group gsconlinepress.com. By analogy, the ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the amino group (a broad singlet), and the three protons on the aromatic ring. The substitution pattern on the benzene (B151609) ring will influence the chemical shifts and coupling patterns of these aromatic protons, allowing for their precise assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a series of 7-nitro-2-aryl-4H-benzo[d] capes.gov.brmdpi.comoxazin-4-ones, characteristic signals were observed for the carbonyl carbon, the carbon atoms of the benzoxazinone (B8607429) core, and the aryl substituent nih.gov. In the case of this compound, distinct resonances are expected for the carbonyl carbon (C4), the imine carbon (C2), the carbons of the ethoxy group, and the six carbons of the substituted benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY helps identify proton-proton couplings, for instance, between the methylene and methyl protons of the ethoxy group. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₂CH₃ | ~1.4 | Triplet |
| -OCH₂ CH₃ | ~4.5 | Quartet |
| -NH₂ | ~5.8 (broad) | Singlet |
| Aromatic-H | ~6.8 - 7.9 | Multiplets |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~14 |
| -OCH₂ CH₃ | ~65 |
| Aromatic Carbons | ~110 - 150 |
| C=O (Carbonyl) | ~160 |
| O-C=N | ~155 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For various synthesized benzoxazinone derivatives, mass spectrometry has been used to confirm their molecular weights mdpi.comnih.gov.
For this compound (Molecular Formula: C₁₀H₁₀N₂O₃), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its molecular weight of 206.07 g/mol . The fragmentation pattern observed under electron impact (EI) or other ionization methods would provide further structural evidence. Expected fragmentation could involve the loss of the ethoxy group, cleavage of the oxazinone ring, or other characteristic breakdowns that help to piece together the molecular structure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Exact Mass | 206.0691 |
| Molecular Weight | 206.20 |
| Predicted M⁺ Peak (m/z) | 206.07 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of benzoxazinone compounds show characteristic absorption bands. For instance, synthesized 7-nitro-2-aryl-4H-benzo[d] capes.gov.brmdpi.comoxazin-4-ones displayed key vibrational frequencies for their functional groups nih.gov.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amino group, C-H stretches of the aromatic ring and the ethoxy group, the C=O stretch of the lactone, the C=N stretch of the oxazine (B8389632) ring, and C-O stretches. The precise frequencies of these bands provide a molecular fingerprint and confirm the presence of the key functional moieties.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Lactone) | 1700 - 1750 |
| C=N Stretch (Imine) | 1640 - 1690 |
| C-O Stretch | 1000 - 1300 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For newly synthesized compounds like 7-nitro-2-aryl-4H-benzo[d] capes.gov.brmdpi.comoxazin-4-ones, the experimentally determined elemental composition was found to be in close agreement with the calculated values, thereby confirming their purity and proposed structure nih.gov. For C₁₀H₁₀N₂O₃, the calculated elemental composition would be compared against experimental values, with a close match (typically within ±0.4%) providing strong evidence for the compound's identity and purity.
Table 5: Elemental Analysis Data for C₁₀H₁₀N₂O₃
| Element | Theoretical Percentage (%) |
| Carbon (C) | 58.25 |
| Hydrogen (H) | 4.89 |
| Nitrogen (N) | 13.59 |
| Oxygen (O) | 23.28 |
X-ray Crystallography for Definitive Solid-State Structural Analysis (Applicable to related compounds)
While NMR, MS, and IR spectroscopy provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystal. Although specific crystallographic data for this compound is not available, analysis of related structures provides valuable insight.
For example, the crystal structure of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one reveals that the benzoxazin-4-one fused-ring system is nearly co-planar nih.gov. Similarly, the structure of 2-Phenyl-4H-3,1-benzoxazin-4-one is also nearly planar researchgate.net. These studies show that the core benzoxazinone structure is largely flat. In the crystal lattice, molecules are often stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking nih.govresearchgate.net. It is highly probable that this compound would also adopt a similar planar conformation, with the amino and ethoxy groups situated in the plane of the ring system. Hydrogen bonding involving the amino group would be expected to play a significant role in its crystal packing.
Table 6: Crystal Data for a Related Compound: 2-Phenyl-4H-3,1-benzoxazin-4-one researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3055 (16) |
| b (Å) | 3.8930 (4) |
| c (Å) | 20.445 (2) |
| β (°) | 94.946 (3) |
| Volume (ų) | 1055.1 (2) |
Computational and Theoretical Studies of 4h 3,1 Benzoxazin 4 One Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure, Orbital Analysis, and Reactivity Prediction
Density Functional Theory (DFT) is a quantum-chemical method used to study the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These parameters are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. nih.gov
For 4H-3,1-benzoxazin-4-one derivatives, DFT calculations help elucidate the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Studies on related benzoxazinone (B8607429) structures have utilized DFT to analyze structural properties and the nature of intramolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing the molecular conformation. researchgate.netnih.gov For instance, in a related compound, the benzoxazin-4-one fused-ring system was found to be nearly coplanar with an attached benzene (B151609) ring, a conformation stabilized by an intramolecular N—H⋯N hydrogen bond. nih.gov Such calculations are vital for predicting how derivatives of 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one might behave in different chemical environments.
| Computational Parameter | Significance in Predicting Molecular Properties |
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Mechanistic Interpretation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models allow for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.
For the broader class of benzoxazinones, QSAR studies have been employed to understand the requirements for antimicrobial activity. nih.gov In one such study on 1,4-benzoxazin-3-one derivatives, models were developed that revealed different structural requirements for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov Key molecular descriptors frequently identified in these models included those related to molecular shape, volume-surface properties (VolSurf), and hydrogen-bonding capabilities. nih.gov
The predictive power of these QSAR models, particularly for antibacterial activity, was found to be high, suggesting that the 1,4-benzoxazin-3-one scaffold holds potential for designing new antimicrobial agents. nih.gov By applying similar methodologies to 4H-3,1-benzoxazin-4-one derivatives, researchers could predict their potential biological activities and design novel compounds with enhanced potency by systematically modifying substituents at various positions on the benzoxazinone core.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., enzyme active sites)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme), forming a stable complex. rdd.edu.iq It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential drug candidates. This is often followed by molecular dynamics (MD) simulations, which provide insights into the stability and conformational changes of the ligand-receptor complex over time.
For example, docking studies of substituted 4H-3,1-benzoxazin-4-one derivatives against Cathepsin G, a serine protease implicated in inflammation, showed that the benzoxazinone moiety fits into the S1 subsite of the enzyme. nih.gov The orientation within this subsite was dictated by the nature of the substituent at the C2 position, with different derivatives forming hydrogen bonds with key residues like His44, Ser181, and Ser200. nih.gov
In other research, benzoxazinone derivatives were docked into the active sites of bacterial enzymes to rationalize their antimicrobial activity. rdd.edu.iq Docking of newly synthesized benzo- nih.govuomosul.edu.iq-oxazin-4-one derivatives against dihydrofolate reductase from Staphylococcus aureus and undecaprenyl diphosphate (B83284) synthase from E. coli helped to predict their binding affinities and interactions within the binding pocket. rdd.edu.iq Similarly, computational studies on benzoxazines targeting the Receptor for Advanced Glycation End products (RAGE) suggested that these ligands could bind effectively within a hydrophobic pocket of the receptor. mdpi.com
The table below summarizes findings from various molecular docking studies on benzoxazinone derivatives.
| Compound Class | Target Protein | Key Findings |
| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G | Benzoxazinone moiety occupies the S1 subsite; specific hydrogen bonds formed with His44, Ser181, Ser200. nih.gov |
| Benzo- nih.govuomosul.edu.iq-oxazin-4-one derivatives | Dihydrofolate reductase (S. aureus) & Undecaprenyl diphosphate synthase (E. coli) | Compounds showed good docking interaction scores, supporting their potential as antibacterial agents. rdd.edu.iq |
| 7-nitro-2-aryl-4H-benzo[d] nih.govuomosul.edu.iqoxazin-4-ones | Caspase-3 | Docking revealed high binding affinity and low inhibition constants for the most active compounds. nih.gov |
| 1,4-benzoxazinone derivatives | Menaquinone-B (MenB) enzyme (M. tuberculosis) | Docking and MD simulations suggested inhibition of the MenB enzyme as a potential mechanism of antitubercular action. nih.gov |
Prediction of Reaction Mechanisms and Transition States using Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing the structures of transient intermediates and transition states. While extensive synthetic routes for 4H-3,1-benzoxazin-4-ones have been developed, computational studies can provide a deeper understanding of the underlying reaction pathways. uomosul.edu.iqmdpi.com
The formation of the 4H-benzo[d] nih.govuomosul.edu.iqoxazin-4-one ring system, for instance, is presumed to proceed through a series of steps involving the reaction of an anthranilic acid with an orthoester. mdpi.com The proposed mechanism involves the initial formation of a stabilized carbocation, attack by the amino group of the anthranilic acid, subsequent cyclization, and finally, the elimination of ethanol (B145695) to yield the final heterocyclic product. mdpi.com
Computational methods, such as DFT, can be used to model each step of this proposed mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows chemists to:
Validate or refine proposed reaction mechanisms.
Identify the rate-determining step of the reaction.
Understand the role of catalysts in lowering activation barriers.
Predict how changes in substituents on the reactants will affect the reaction rate and outcome.
While specific computational studies predicting the reaction mechanisms for this compound are not widely reported, the established methodologies are readily applicable to investigate its synthesis and reactivity, offering a pathway to optimize reaction conditions and explore novel chemical transformations. organic-chemistry.org
Applications in Advanced Organic Synthesis and Materials Science
Benzoxazinones as Crucial Building Blocks and Synthetic Intermediates
Benzoxazin-4-ones are recognized as privileged heterocyclic scaffolds in organic synthesis. mdpi.com Their utility stems from the reactivity of the oxazinone ring, which can undergo ring-opening and subsequent recyclization reactions when treated with various nucleophiles. nih.govsemanticscholar.org This reactivity allows for their transformation into other important classes of heterocyclic compounds. Specifically, the C2 and C4 positions of the 4H-3,1-benzoxazin-4-one core are electrophilic centers, making them susceptible to nucleophilic attack. nih.gov This characteristic renders them powerful building blocks for constructing diverse molecular architectures. nih.govnih.gov
A primary application of 2-ethoxy-4H-3,1-benzoxazin-4-one and its analogs is in the synthesis of quinazolines and quinazolinones. These compounds are prevalent in medicinal chemistry and are readily accessible from benzoxazinones. The synthesis involves the reaction of the benzoxazinone (B8607429) with a variety of nitrogen-based nucleophiles. nih.goviiste.orgresearchgate.net
The general mechanism proceeds via an initial nucleophilic attack at the C4 carbonyl carbon, leading to the opening of the oxazinone ring to form an intermediate. This intermediate then undergoes an intramolecular cyclization (ring closure) to form the thermodynamically stable six-membered quinazolinone ring system. iiste.org A wide range of nitrogen nucleophiles, including ammonium (B1175870) acetate, hydrazines, and various primary amines, have been successfully employed to generate a library of substituted quinazolinone derivatives. nih.goviiste.orgiiste.org For example, the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nucleophiles like ethanolamine (B43304) or decanoic acid hydrazide leads to the formation of corresponding 3-substituted quinazolinone derivatives. nih.gov
| Reactant 1 | Nitrogen Nucleophile | Product | Ref. |
| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Ethanolamine | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, which upon heating yields 2-Ethoxy-3-(β-hydroxyethyl)-4(3H)-quinazolinone | nih.gov |
| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | p-Toluidine | 2-Ethoxy-3-(p-tolyl)-4(3H)-quinazolinone | nih.gov |
| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | o-Phenylenediamine | 2-(2-Ethoxy-4-oxo-quinazolin-3(4H)-ylamino)aniline | nih.gov |
| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Decanoic acid hydrazide | 2-Ethoxy-3-decanoylamino-4(3H) quinazolinone | nih.gov |
| 2-Ethoxy(4H)-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-ethoxy-(3H)-quinazolin-4-one | iiste.org |
| 2-Ethoxy(4H)-3,1-benzoxazin-4-one | 4-Aminobenzoic acid | 4-(2-Ethoxy-4-oxoquinazolin-3(4H)-yl)benzoic acid | iiste.org |
The utility of the benzoxazinone scaffold extends to the synthesis of other complex, fused heterocyclic systems containing both nitrogen and oxygen. mdpi.combenthamdirect.com Research has demonstrated that benzoxazin-4-ones can serve as precursors for multi-substituted indoles and 2,5-disubstituted oxazolines under appropriate reaction conditions. nih.gov The construction of these fused systems often involves multi-step sequences or cascade reactions that take advantage of the inherent reactivity of the benzoxazinone core. researchgate.netresearchgate.net For instance, N-substituted benzoxazinones can undergo electrophilic substitution followed by cyclocondensation to form more complex fused systems. researchgate.net
In the field of asymmetric synthesis, benzoxazinone-derived intermediates are valuable for preparing chiral nitrogen-containing heterocycles (aza-heterocycles). nih.gov Specifically, vinyl- and alkynyl-substituted benzoxazinones can generate zwitterionic species that participate in catalytic dipolar cycloaddition reactions, such as [4+1], [4+2], and [4+3] cycloadditions, to produce chiral aza-heterocycles. nih.gov Furthermore, the benzoxazinone framework has been utilized in catalyst-controlled regioselective Mannich reactions to afford chiral products with high enantioselectivity. researchgate.net
Spiro compounds, which contain two rings connected by a single atom, are another class of molecules accessible from benzoxazinone chemistry. The synthesis of spiro[indoline-3,3′-pyrrolidines] and other spiro-heterocycles has been achieved through [3+2] cycloaddition reactions involving azomethine ylides and various dipolarophiles, showcasing a pathway to structurally complex and potentially bioactive molecules. nih.govrsc.org While not always starting directly from a pre-formed benzoxazinone, these syntheses highlight the broader utility of related structural motifs in constructing spirocyclic systems. researchgate.net The development of chemoenzymatic routes has also provided access to optically pure chiral dihydrobenzoxazinones, which are crucial building blocks for pharmaceuticals. nih.gov
Materials Science Applications of Benzoxazinone Structures
The benzoxazinone structural motif is not only a versatile tool in synthetic chemistry but also a key component in the development of advanced materials. mdpi.comnih.gov Its incorporation into polymer structures can impart desirable properties, including thermal stability and protection against environmental degradation. nih.govnih.gov
Polybenzoxazines are a class of high-performance thermosetting polymers derived from the ring-opening polymerization of benzoxazine (B1645224) monomers. nih.govwikipedia.org These resins are noted for their excellent mechanical properties, high thermal stability, and flame resistance, positioning them as alternatives to traditional epoxy and phenolic resins. wikipedia.orgmetu.edu.tr
The monomers used for these polymers are typically 3,4-dihydro-2H-1,3-benzoxazines, which are structural isomers of the 4H-3,1-benzoxazin-4-one class. wikipedia.org These monomers are synthesized from a phenol, a primary amine, and formaldehyde. wikipedia.org Upon heating, the benzoxazine ring opens and polymerizes without the release of any volatile by-products, leading to a highly cross-linked, robust polymer network. metu.edu.tr The molecular design flexibility of the benzoxazine monomers allows for the tuning of the final polymer's properties, making them suitable for applications such as fiber-reinforced plastics and high-performance adhesives. nih.govwikipedia.orgresearchgate.net
Benzoxazinone structures are highly effective as ultraviolet (UV) light absorbers for stabilizing polymers against photodegradation. google.comuvabsorber.com Exposure to UV radiation can break chemical bonds within a polymer, leading to undesirable effects like cracking, color change, and loss of mechanical properties. uvabsorber.com Benzoxazinone-based UV absorbers protect polymers by strongly absorbing harmful UV radiation, particularly in the UVA range (320–400 nm), and dissipating the energy harmlessly as heat. uvabsorber.comgoogle.com
This photoprotective mechanism involves the formation of charge-separated species after photoexcitation, which allows for the harmless dissipation of absorbed energy. google.com Unlike some other UV absorbers, they provide strong, broad UV absorption without contributing color to the final product. partinchem.com Commercially available UV absorbers, such as Cyasorb® 3638 (2,2'-p-phenylene-bis-(3,1-benzoxazin-4-one)), are based on this chemistry and are used to protect polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polycarbonate (PC) in demanding applications. google.comuvabsorber.com These additives exhibit high heat resistance, making them suitable for polymers that require high processing temperatures. uvabsorber.com
| UV Absorber Type | Chemical Class | Primary Absorption Range | Key Features |
| Omnistab UV 3638 | Benzoxazinone | UV-A | Strong and broad absorption, high thermal stability, no color contribution. partinchem.com |
| Omnistab UV 1577 | Hydroxyphenyl triazine (HPT) | UV-A & UV-B | Low volatility, good for PET photo-stabilization, higher weathering resistance than benzotriazoles. partinchem.com |
| Omnistab UV 3030 | Cyanoacrylate | UV-B | Very low volatility, excellent for Polycarbonate (PC), stable at high processing temperatures. partinchem.com |
| Benzophenones | 2-Hydroxybenzophenone | UV-A & UV-B | Widely used, can form internal hydrogen bonds to dissipate energy as heat. offerchems.comlongchangchemical.com |
| Benzotriazoles | 2-Hydroxyphenylbenzotriazole | UV-A & UV-B | Mechanism similar to benzophenones, involving excited-state intramolecular proton transfer. longchangchemical.comresearchgate.net |
Enzyme Inhibition Studies (In Vitro and Pre-clinical Animal Models)
The 4H-3,1-benzoxazin-4-one scaffold has been a subject of considerable research as an inhibitor of various enzymes. These compounds typically function as competitive, alternate substrate inhibitors that act through a mechanism of acylation followed by slow deacylation mdpi.com.
Benzoxazinones are recognized as potent inhibitors of several serine proteases, a major class of enzymes involved in numerous physiological processes mdpi.commdpi.com. Their inhibitory action stems from their ability to form stable acyl-enzyme complexes, effectively inactivating the enzyme.
Human Leukocyte Elastase (HLE): A series of substituted 4H-3,1-benzoxazin-4-ones have been evaluated as inhibitors of Human Leukocyte Elastase (HLE) mdpi.com. The inhibition mechanism is competitive, involving acylation and subsequent slow deacylation. Structure-activity relationship studies have found that electron-withdrawing groups at position 2 enhance inhibition by increasing acylation rates, while deacylation remains relatively unaffected mdpi.com. Furthermore, methyl or ethyl substitutions at position 5 improve inhibitory activity against HLE because the resulting acyl-enzymes are 2,6-disubstituted benzoic acid esters, which are sterically hindered from deacylation mdpi.com. Derivatives of 2-benzyloxy-4H-3,1-benzoxazin-4-one have also been shown to be effective, with a 5-methyl derivative found to rapidly acylate human leukocyte proteinase 3, exhibiting a Ki value of 1.8 nM nih.gov.
C1r Serine Protease: The complement enzyme C1r, a serine protease at the start of the complement cascade, has been a target for 2-amino-4H-3,1-benzoxazin-4-ones. Certain derivatives, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govtandfonline.comoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govtandfonline.comoxazin-4-one, have demonstrated improved potency over reference compounds and show increased selectivity for C1r compared to trypsin tandfonline.com.
α-Chymotrypsin: The compound 2-ethoxy-4H-3,1-benzoxazin-4-one has been shown to inactivate α-chymotrypsin stoichiometrically through a process known as suicide inactivation tandfonline.com. The mechanism involves the active site serine attacking the C-4 carbonyl of the benzoxazinone. This leads to the opening of the ring and the formation of an ortho-substituted benzoyl-chymotrypsin intermediate. This intermediate hydrolyzes slowly due to the electron-releasing properties of the substituents, leading to the enzyme's inactivation tandfonline.com. The rate of this inactivation is rapid, with a constant of 7 x 10(5) M-1 min-1 tandfonline.com.
Table 1: Inhibition of Serine Proteases by Benzoxazinone Derivatives
| Enzyme Target | Inhibitor Class/Example | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Human Leukocyte Elastase (HLE) | Substituted 4H-3,1-benzoxazin-4-ones | Competitive inhibition via acylation/slow deacylation. Potency enhanced by electron withdrawal at C2 and steric hindrance at C5. | mdpi.com |
| C1r Serine Protease | 2-amino-4H-3,1-benzoxazin-4-ones | Improved potency and selectivity over reference compounds. | tandfonline.com |
| α-Chymotrypsin | 2-ethoxy-4H-3,1-benzoxazin-4-one | Suicide inactivation via ring opening and formation of a slowly hydrolyzing benzoyl-chymotrypsin intermediate. | tandfonline.com |
The benzoxazinone structure has also been investigated for its potential to inhibit viral enzymes crucial for replication.
HSV-1 Protease: Herpes Simplex Virus type 1 (HSV-1) serine protease is a key therapeutic target for developing new antiviral agents nih.gov. The inhibitory mechanism of benzoxazinones against this protease involves the formation of an acyl-enzyme complex with Ser129, a residue in the catalytic triad nih.gov. Molecular docking studies have highlighted that the most potent benzoxazinone derivatives form hydrogen bonds with key residues like Ser129, Thr132, and Arg157 nih.gov. The interaction with Ser129 is considered particularly important for the inhibitory activity nih.gov. Structure-activity relationship analyses have shown that hydrophobic and polarizable groups contribute significantly to the activity, while bulky groups in specific positions are detrimental nih.gov.
HIV-1 Reverse Transcriptase: Benzoxazinones have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 nih.gov. Efavirenz, an approved anti-HIV drug, belongs to this chemical class nih.gov. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, interfering with viral DNA synthesis nih.gov. Quantitative structure-activity relationship (QSAR) studies on a series of 33 benzoxazinone derivatives have been conducted to understand the structural requirements for HIV-1 RT inhibition nih.govtandfonline.comtandfonline.com. These studies revealed that the number of amino groups (-NH2) connected by a single bond, as well as electrostatic, hydrophobic, and steric factors, significantly influence the inhibitory activity nih.govtandfonline.comtandfonline.com. The findings suggest that more electronegative substituents with small steric profiles (like Cl, F, CH3) and the substitution of hydrophobic groups at specific positions are essential for designing potent HIV-1 RT inhibitors from this class tandfonline.com.
Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated significant phytotoxicity, suggesting their potential as herbicides researchgate.net. Their herbicidal action is linked to the inhibition of essential plant enzymes.
One identified mode of action is the inhibition of protoporphyrinogen oxidase (protox), an enzyme involved in chlorophyll and heme biosynthesis researchgate.net. Additionally, research on 2-phenoxymethyl substituted 4H-3,1-benzoxazin-4-ones suggests they may function as plant hormone inhibitors researchgate.net. Docking studies indicate these compounds can fit well into the active site of the hormone receptor TIR1, implicating them as potential hits targeting this receptor researchgate.net. Studies have shown that these compounds generally exhibit stronger inhibition against the growth of dicotyledonous plants (like rape) than monocotyledonous plants (like barnyard grass), indicating a degree of selectivity researchgate.net.
Antimicrobial Activity Investigations (In Vitro, Non-Human Models)
The benzoxazinone nucleus and its derivatives have been evaluated for their efficacy against a range of microbial pathogens in non-human, in vitro settings.
Research has explored the antibacterial potential of compounds synthesized from 2-ethoxy-(4H)-3,1-benzoxazin-4-one. The resulting quinazolinone derivatives have been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria using methods like the disc diffusion method frontiersin.org. While specific data on the antibacterial spectrum of 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one is limited in the provided context, related benzoxazine compounds like DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] have shown activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) nih.gov.
The antifungal properties of benzoxazinone derivatives are more extensively documented. Various studies have demonstrated their activity against a spectrum of fungal strains.
Phytopathogenic Fungi: Derivatives of 1,4-benzoxazin-3-one have been synthesized and tested against several plant-pathogenic fungi, including Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Fusarium culmorum, and Alternaria alternata. Some of these compounds displayed moderate to good antifungal activity at high concentrations (200 mg L-1). More complex derivatives containing an acylhydrazone moiety also showed significant in vitro activity against fungi like Gibberella zeae and Pellicularia sasakii.
Candida Strains: A series of novel 4H-benzoxazin-3-one derivatives were synthesized and evaluated for their activity against different Candida species. The results indicated that compounds containing benzyl groups on the nitrogen atom showed significant antifungal activity.
Table 2: Antifungal Activity of Benzoxazinone Derivatives
| Fungal Strain(s) | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| Phytopathogenic fungi (B. cinerea, P. cactorum, R. solani, etc.) | 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones | Moderate to good activity at 200 mg L-1 concentration. | |
| Gibberella zeae, Pellicularia sasakii | 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Some compounds showed better activity than the commercial fungicide hymexazol. | |
| Candida species | Substituted 4H-benzoxazin-3-ones | Derivatives with benzyl groups on the nitrogen atom demonstrated significant activity. |
Other Pharmacological Research (Pre-clinical and Mechanistic Focus)
The pharmacological investigation of this compound and related benzoxazinone structures extends beyond antiviral applications into several other areas of preclinical research.
Benzoxazinone derivatives have been evaluated for their anti-inflammatory and analgesic properties in various animal models. For example, the compound 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one (T-614) was shown to have anti-inflammatory effects in models of carrageenin-induced paw edema, paper disk granuloma, and established adjuvant arthritis in rats. nih.gov Its potency in these models was found to be greater than ibuprofen but slightly less than nimesulide and indomethacin. nih.gov T-614 also demonstrated analgesic effects against inflammatory pain in the Randall-Selitto test and adjuvant-induced hyperalgesia in rats. nih.gov
Another study focused on a 7-Chloro-4-(piperazin-1-yl) quinoline derivative, which exhibited anti-inflammatory and analgesic activities in mouse models. researchgate.net The analgesic effects were evaluated using the writhing and hot-plate tests. researchgate.net Research on luteoloside in a complete Freund's adjuvant-induced inflammatory model in mice also demonstrated both acute and chronic analgesic effects. frontiersin.org
Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives in Animal Models
The development of new agents to address hemostasis disorders is an active area of research. mdpi.com While direct studies on this compound for antiplatelet activity are not detailed, related research into other heterocyclic compounds provides insight into potential mechanisms. For example, studies on monoterpenoids have shown that they can suppress platelet aggregation in vitro. mdpi.com The proposed mechanism involves changes in the permeability of platelet membranes and the stabilization of the cellular membrane, which prevents the utilization of phosphatidylcholine for the formation of lipid peroxidation products that trigger aggregation. mdpi.com
Antimalarial: The benzimidazole nucleus, a related heterocyclic structure, has been investigated for its antimalarial properties due to its ability to interact with various therapeutic targets. nih.gov Hybrid compounds of 7-chloro-4-aminoquinoline–benzimidazole have shown potent antiplasmodial activity against P. falciparum strains at nanomolar concentrations. nih.gov
Antiobesity: Research into the anti-obesity potential of related compounds has been conducted. For instance, a benzofuran isolated from Myristica fragrans was investigated for its effect on adipogenesis in 3T3-L1 preadipocytes. nih.gov The compound was found to significantly reduce triglyceride accumulation and the expression of key proteins involved in adipocyte differentiation. nih.gov The 4H-benzo[d] nih.govnih.govoxazin-4-one core is a major bioactive component in Cetilistat, a drug that has been in clinical trials for the treatment of obesity. nih.gov
Antidiabetic: Novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues have been synthesized and evaluated for their antidiabetic activity by assessing their inhibitory effects on α-amylase and α-glucosidase enzymes. nih.gov Some of these compounds exhibited considerable inhibitory activity against both enzymes. nih.gov Another study on a pyrazolobenzothiazine derivative showed potent inhibitory effects on α-glucosidase and α-amylase, suggesting its potential as an antidiabetic agent. nih.gov
Antioxidant: The antioxidant potential of benzoxazinone derivatives has been explored. A series of newly synthesized nitro-substituted benzoxazinones were evaluated for their antioxidant properties using a DPPH free radical scavenging assay. nih.gov The percentage of inhibition ranged from 34.45% to 85.93%. nih.gov Another study on 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) also demonstrated potent free-radical scavenging activity. nih.gov
Table 2: Investigational Pharmacological Properties of Related Heterocyclic Compounds
A series of 1,4-benzoxazin-3-one analogs have been investigated to discover mode-selective TRPV1 antagonists. nih.gov One such antagonist displayed potent and capsaicin-selective antagonism with an IC50 of 2.31 nM for blocking capsaicin activation. nih.gov This research aims to develop clinical TRPV1 antagonists with minimized side effects. nih.gov
Allelochemical and Phytotoxic Research
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, isolated from plants in the Poaceae family, have demonstrated interesting biological properties, including phytotoxic effects. nih.gov These compounds, known as allelochemicals, are released by plants and can interfere with the growth of neighboring plants. nih.gov Research on phenoxazinones, which are derived from benzoxazolinones, has shown that they inhibit root growth in Arabidopsis thaliana in a dose-dependent manner. nih.gov The study of these compounds is important for understanding plant-plant interference and has potential agronomic utility. nih.gov
An in-depth examination of the biological and ecological significance of benzoxazinones, a class of chemical compounds to which this compound belongs, reveals their multifaceted roles in natural systems. Research has primarily focused on the broader category of benzoxazinoids, offering critical insights into their function in plant life and their environmental interactions.
Conclusion and Future Research Perspectives
Summary of Key Advancements in 4H-3,1-Benzoxazin-4-one Chemistry
The chemistry of 4H-3,1-benzoxazin-4-ones has seen significant progress since the initial synthesis of 2-aryl derivatives by Heller and Fiesselmann in 1902. researchgate.net Traditionally, these compounds were synthesized by treating anthranilic acids with acyl chlorides or anhydrides. researchgate.netresearchgate.net Modern advancements have introduced a variety of more efficient and versatile synthetic methods.
Key developments include:
Catalytic Approaches: The use of transition metal catalysts, such as copper and palladium, has enabled novel synthetic routes. For instance, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides access to 2-substituted-4H-benzo[d] Current time information in Brisbane, AU.google.comoxazin-4-ones under mild conditions. researchgate.net
C-H Activation Strategies: Intramolecular C-H activation has emerged as a powerful tool for the synthesis of benzoxazinone (B8607429) derivatives, offering alternative pathways to traditional condensation reactions. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been employed to expedite the synthesis of these heterocycles, often leading to higher yields and shorter reaction times. researchgate.net
Mechanochemical Methods: Solvent-assisted grinding represents a green and efficient approach for the synthesis of substituted 4H-3,1-benzoxazin-4-ones, minimizing solvent use and often proceeding rapidly at room temperature. nih.gov
These advancements have not only improved the efficiency of synthesizing known benzoxazinones but have also expanded the scope of accessible derivatives with diverse functionalities.
Emerging Trends in Synthetic Methodologies and Reactivity Exploitation
Current research in the synthesis of 4H-3,1-benzoxazin-4-ones is focused on developing more sustainable and atom-economical methods. A significant trend is the exploitation of the inherent reactivity of the benzoxazinone core for further functionalization.
Emerging Synthetic Methodologies:
| Methodology | Description | Key Advantages |
| Flow Chemistry | Continuous manufacturing processes offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. | Enhanced safety, scalability, reproducibility. |
| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations, enabling novel and previously challenging reactions under mild conditions. | Mild reaction conditions, unique reactivity. |
| Enzymatic Synthesis | The use of biocatalysts can offer high selectivity and environmentally friendly reaction conditions. | High selectivity, green chemistry. |
The reactivity of the 4H-3,1-benzoxazin-4-one ring system, particularly at the C2 and C4 positions, makes it a valuable synthon for the preparation of other heterocyclic compounds. researchgate.net For example, 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been shown to react with various nitrogen nucleophiles to yield a range of quinazolinone derivatives, some of which exhibit antimicrobial activity. iiste.org This highlights the potential of the 2-ethoxy group as a leaving group in nucleophilic substitution reactions.
Future Directions in Tailored Synthesis for Specific Research Applications
The future of 4H-3,1-benzoxazin-4-one synthesis lies in the ability to tailor the structure of these molecules for specific applications. This requires a deep understanding of structure-activity relationships (SAR) and the development of synthetic methods that allow for precise control over the substitution pattern.
For a molecule like 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one , a plausible synthetic strategy would involve the use of 2,4-diaminobenzoic acid as a starting material. The synthesis of 2,4-diaminobenzoic acid itself can be achieved through various methods, including the reduction of 2-amino-4-nitrobenzoic acid. google.com The subsequent cyclization with a reagent that can introduce the 2-ethoxy group, such as an orthoester, would lead to the target molecule. The reactivity of orthoesters in the synthesis of heterocycles is well-documented. semanticscholar.org
Future synthetic efforts will likely focus on:
Late-Stage Functionalization: Developing methods to introduce functional groups onto the benzoxazinone scaffold at a late stage of the synthesis would allow for the rapid generation of diverse compound libraries for biological screening.
Asymmetric Synthesis: The development of enantioselective synthetic routes is crucial for accessing chiral benzoxazinone derivatives, which may exhibit stereospecific biological activities.
Combinatorial Chemistry: The use of combinatorial approaches, coupled with high-throughput screening, can accelerate the discovery of novel benzoxazinones with desired properties.
Prospects for Rational Design and Discovery of Novel Benzoxazinone Derivatives with Enhanced Biological Specificity
The 4H-3,1-benzoxazin-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net Derivatives of this scaffold have been reported to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netuomosul.edu.iq
The rational design of novel benzoxazinone derivatives with enhanced biological specificity is a promising area of research. This involves:
Computational Modeling: Molecular docking and other computational tools can be used to predict the binding of benzoxazinone derivatives to specific protein targets, guiding the design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazinone scaffold and evaluation of the resulting changes in biological activity can provide valuable insights for the design of improved analogues. For instance, the introduction of a 7-amino group, as in the title compound, could significantly influence its biological properties by providing a site for hydrogen bonding or further derivatization.
Target-Oriented Synthesis: The synthesis of benzoxazinone derivatives can be specifically directed towards inhibiting a particular enzyme or receptor that is implicated in a disease.
For This compound , the presence of the amino group at the 7-position offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological evaluation. This could lead to the discovery of compounds with tailored selectivity for specific biological targets.
Interdisciplinary Research Opportunities Integrating Chemistry, Biology, and Materials Science
The versatile nature of the 4H-3,1-benzoxazin-4-one scaffold opens up numerous opportunities for interdisciplinary research.
Potential Interdisciplinary Applications:
| Field | Potential Application |
| Chemical Biology | Development of fluorescent probes and chemical tools to study biological processes. The inherent fluorescence of some benzoxazinone derivatives could be exploited for this purpose. |
| Materials Science | Incorporation of the benzoxazinone moiety into polymers to create materials with novel thermal, optical, or electronic properties. researchgate.net |
| Agrochemicals | Design and synthesis of novel herbicides and pesticides with improved efficacy and reduced environmental impact. The general class of aminobenzoxazinones has shown potential in this area. chemimpex.com |
Q & A
How can researchers optimize the synthesis of 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one?
Basic Research Question
Methodological Answer:
The synthesis typically involves cyclization of substituted phenols with amines or amides under acidic or basic conditions. Key parameters include:
- Reagent Ratios: Use a 1:1.2 molar ratio of phenol precursor to amine to minimize side reactions.
- Temperature Control: Maintain temperatures between 80–100°C to ensure efficient ring closure without decomposition.
- Catalysts: Lewis acids like ZnCl₂ (5 mol%) can enhance reaction efficiency .
For amino group introduction, post-synthetic modifications (e.g., nitration followed by reduction) are recommended. Monitor reaction progress via TLC or HPLC to isolate intermediates .
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 207.16) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for stability studies (see Acta Crystallographica examples) .
How should structure-activity relationship (SAR) studies be designed for benzoxazinone derivatives?
Advanced Research Question
Methodological Answer:
SAR studies require systematic structural variations and bioactivity screening:
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., NIH/NCBI guidelines) for IC₅₀ determination.
- Purity Verification: Employ HPLC (>95% purity) and elemental analysis to exclude confounding byproducts .
- Meta-Analysis: Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals to identify consensus trends .
What strategies improve the aqueous solubility of this compound for in vivo studies?
Advanced Research Question
Methodological Answer:
- Derivatization: Introduce polar groups (e.g., sulfonate or PEG chains) at the 2-ethoxy position.
- Cocrystal Formation: Screen with coformers like succinic acid to enhance dissolution rates .
- Nanoformulation: Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .
How stable is this compound under varying storage conditions?
Basic Research Question
Methodological Answer:
- Thermal Stability: Degrades above 150°C; store at 4°C in amber vials.
- pH Sensitivity: Stable in pH 6–8; avoid strong acids/bases to prevent ring-opening reactions .
- Light Exposure: Susceptible to photodegradation; use UV-protective containers .
What computational modeling approaches predict the reactivity of benzoxazinone derivatives?
Advanced Research Question
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-2 for nucleophilic attack) .
- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., monoacylglycerol lipase) .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
How can byproducts during synthesis be identified and minimized?
Advanced Research Question
Methodological Answer:
- LC-MS Analysis: Detect impurities (e.g., open-chain intermediates) via reverse-phase HPLC coupled with MS.
- Reaction Optimization: Reduce byproduct formation by controlling stoichiometry (amine excess <20%) and avoiding prolonged heating .
What safety protocols are essential when handling this compound?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of amine vapors.
- Waste Disposal: Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .
How does halogen substitution at position 7 influence biological activity compared to other positions?
Advanced Research Question
Methodological Answer:
- Position 7 Halogens (Cl, F): Enhance antimicrobial activity (e.g., MIC ~2 µg/mL against S. aureus) due to increased electron-withdrawing effects .
- Position 6 Halogens: Reduce potency, likely due to steric hindrance in enzyme binding pockets.
Validate via minimum inhibitory concentration (MIC) assays and docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
